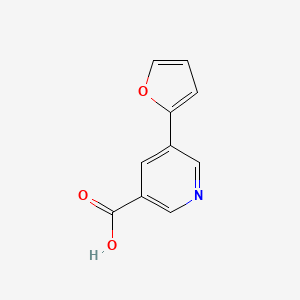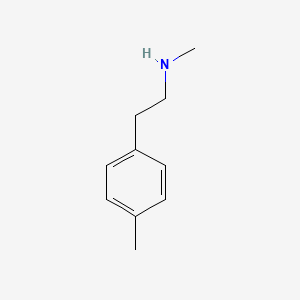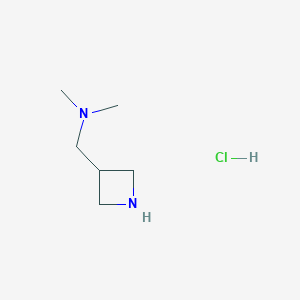
5-(呋喃-2-基)烟酸
描述
5-(Furan-2-yl)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring attached to a nicotinic acid moiety
科学研究应用
5-(Furan-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their reactivity . They have been used in the synthesis of new drugs due to the remarkable therapeutic efficacy of furan-related medicines .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways due to their reactivity .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
生化分析
Biochemical Properties
5-(Furan-2-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The interaction between 5-(Furan-2-yl)nicotinic acid and these enzymes can modulate their activity, thereby influencing metabolic pathways and energy production within cells .
Cellular Effects
The effects of 5-(Furan-2-yl)nicotinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Furan-2-yl)nicotinic acid has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, 5-(Furan-2-yl)nicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 5-(Furan-2-yl)nicotinic acid has been found to inhibit certain kinases, which play a role in cell cycle regulation . This inhibition can result in altered cell cycle progression and potentially induce apoptosis in cancer cells. Furthermore, 5-(Furan-2-yl)nicotinic acid can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)nicotinic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Furan-2-yl)nicotinic acid is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to 5-(Furan-2-yl)nicotinic acid has been associated with sustained modulation of cellular pathways, which can lead to adaptive responses or cellular toxicity .
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)nicotinic acid vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell survival. At high doses, 5-(Furan-2-yl)nicotinic acid can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
5-(Furan-2-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate (NADP)-dependent oxidoreductases, which are essential for maintaining cellular redox balance . Additionally, 5-(Furan-2-yl)nicotinic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-(Furan-2-yl)nicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)nicotinic acid is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, 5-(Furan-2-yl)nicotinic acid can undergo post-translational modifications that direct it to specific organelles, thereby influencing its biochemical interactions and effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitrofuran and involves the use of phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base .
Industrial Production Methods: While specific industrial production methods for 5-(Furan-2-yl)nicotinic acid are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-efficiency.
化学反应分析
Types of Reactions: 5-(Furan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Nitric acid can be used for the oxidation of furan derivatives.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products:
Oxidation: Furan derivatives such as 2-furoic acid.
Reduction: Amino derivatives of the furan ring.
Substitution: Halogenated furan derivatives.
相似化合物的比较
2-Furoic Acid: A simpler furan derivative with similar oxidation properties.
Nicotinic Acid: The parent compound, which lacks the furan ring but shares the nicotinic acid moiety.
Furan-2-carboxylic Acid: Another furan derivative with a carboxylic acid group.
Uniqueness: 5-(Furan-2-yl)nicotinic acid is unique due to the combination of the furan ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
5-(furan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWRLRMUNJGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629585 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-84-2 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)






![Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride](/img/structure/B1322947.png)
